CTA056

ITK inhibitor Kinase selectivity Tec family kinases

CTA056 is a validated ITK inhibitor with a defined selectivity window (4-fold over BTK) and proven in vivo efficacy in T-ALL xenograft models. Its unique oncomir modulation makes it an essential tool for dissecting T-cell signaling without B-cell confounding. Choose for reproducible, publication-grade preclinical research.

Molecular Formula C35H34N6O
Molecular Weight 554.7 g/mol
Cat. No. B10782865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCTA056
Molecular FormulaC35H34N6O
Molecular Weight554.7 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCN2C3=C(C=C4C(=C3)N=C(C(=O)N4)CC5=CC=CC=C5)N=C2C6=CC=C(C=C6)C7=CC=NC=C7
InChIInChI=1S/C35H34N6O/c42-35-32(22-25-8-3-1-4-9-25)37-30-24-33-31(23-29(30)39-35)38-34(41(33)21-7-20-40-18-5-2-6-19-40)28-12-10-26(11-13-28)27-14-16-36-17-15-27/h1,3-4,8-17,23-24H,2,5-7,18-22H2,(H,39,42)
InChIKeyBSSBAJKNZOHHCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CTA056: A Selective Interleukin-2-Inducible T-Cell Kinase (ITK) Inhibitor for T-Cell Malignancy Research


CTA056 is a synthetic small molecule that functions as a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK), a member of the Tec family of non-receptor tyrosine kinases [1]. Developed through the screening of a 9600-compound combinatorial library and subsequent structure-activity relationship (SAR) optimization, its full chemical name is 7-benzyl-1-(3-(piperidin-1-yl)propyl)-2-(4-(pyridin-4-yl)phenyl)-1H-imidazo[4,5-g]quinoxalin-6(5H)-one [1]. CTA056 exhibits an IC50 of approximately 100 nM (0.1 µM) for ITK and demonstrates significant selectivity over related Tec family kinases, including Bruton's tyrosine kinase (BTK) and Bone Marrow Tyrosine Kinase on Chromosome X (BMX/ETK) [1].

Why Substituting CTA056 with Other ITK or BTK Inhibitors Compromises Experimental Reproducibility


Substituting CTA056 with another ITK inhibitor (e.g., BMS-509744, PRN694) or a BTK inhibitor (e.g., Ibrutinib) is not scientifically justified due to substantial differences in kinase selectivity profiles, cellular potency in relevant T-cell models, and distinct downstream pharmacodynamic effects. CTA056's unique profile includes a defined, intermediate selectivity window between ITK and BTK/ETK, which is critical for dissecting ITK-specific signaling without the confounding B-cell or broader immunomodulatory effects associated with other inhibitors [1]. Furthermore, its validated in vivo efficacy in a T-cell leukemia xenograft model and its specific modulation of oncomirs are outcomes tied directly to its precise chemical structure and binding mode, not generalizable to the entire inhibitor class [1].

Quantitative Evidence for CTA056 Differentiation Against Comparators


Kinase Selectivity: CTA056's Intermediate ITK/BTK Selectivity Window vs. BMS-509744 and Ibrutinib

CTA056 demonstrates a distinct and defined selectivity profile among Tec family kinases. In a head-to-head kinase assay, CTA056 exhibited an IC50 of 100 nM for ITK, 400 nM for BTK, and 5,000 nM for ETK, yielding a 4-fold selectivity for ITK over BTK [1]. This contrasts with the comparator BMS-509744, which has a reported IC50 of 19 nM for ITK but a different, less-documented selectivity profile against other Tec kinases, and with Ibrutinib, which is a potent BTK inhibitor (IC50 = 0.46 nM) with secondary activity against ITK . This quantified difference in selectivity is critical for experiments aimed at isolating ITK function from the confounding effects of BTK inhibition.

ITK inhibitor Kinase selectivity Tec family kinases

Cellular Target Engagement: CTA056's Direct Inhibition of ITK Phosphorylation in Jurkat and MOLT-4 T-ALL Cells

Direct target engagement in a disease-relevant cellular context was demonstrated. In Jurkat cells, CTA056 treatment resulted in a dose-dependent inhibition of ITK autophosphorylation, with significant reduction observed at concentrations as low as 0.1 µM and complete inhibition at 1 µM [1]. This is a direct comparison to vehicle control, demonstrating the compound's ability to engage its primary target in live malignant T cells. Furthermore, CTA056 inhibited the phosphorylation of key downstream effectors PLC-γ, Akt, and ERK in both Jurkat and MOLT-4 cells, confirming functional pathway suppression [1].

T-cell leukemia ITK phosphorylation Target engagement

Functional Efficacy: Quantified Reduction in IL-2 and IFN-γ Secretion from Malignant T Cells

The functional consequence of ITK inhibition by CTA056 was quantified by measuring cytokine secretion. Treatment of Jurkat cells with CTA056 significantly decreased the secretion of both interleukin-2 (IL-2) and interferon-γ (IFN-γ) compared to control cells (p < 0.05) [1]. This demonstrates that CTA056 not only inhibits kinase activity but also suppresses the downstream functional output of ITK-dependent T-cell activation pathways.

Cytokine inhibition T-cell signaling Functional assay

In Vivo Validation: Tumor Growth Inhibition in a MOLT-4 T-Cell Leukemia Xenograft Model

The in vitro cytotoxic and anti-proliferative effects of CTA056 were validated in a preclinical in vivo model. CTA056 treatment significantly inhibited the growth of MOLT-4 T-cell leukemia xenograft tumors in mice [1]. This demonstrates that the compound's on-target activity translates to a relevant in vivo pharmacodynamic effect, a critical differentiator for many early-stage tool compounds.

Xenograft model In vivo efficacy Tumor growth inhibition

Differential Cytotoxicity: Selective Targeting of Malignant T Cells Over Normal T Cells

Analysis of a panel of 41 cancer cell lines revealed that CTA056 exhibits selective cytotoxicity toward specific T-cell malignancies, including acute lymphoblastic T-cell leukemia (T-ALL) and cutaneous T-cell lymphoma (CTCL), while having minimal effect on normal T cells [1]. This cancer cell line profiling provides a key safety and selectivity advantage, suggesting a potential therapeutic window that is not universally observed among all kinase inhibitors.

Cancer cell selectivity Normal cell sparing Therapeutic window

Validated Research Applications for CTA056 Based on Quantitative Evidence


Dissecting ITK-Specific Signaling Pathways in T-Cell Malignancies

CTA056's defined selectivity profile (4-fold selectivity for ITK over BTK, minimal activity against ETK) makes it an ideal tool compound for experiments designed to isolate the role of ITK in T-cell signaling, proliferation, and survival [1]. Its ability to inhibit ITK phosphorylation and downstream effectors (PLC-γ, Akt, ERK) in Jurkat and MOLT-4 cells provides a direct readout of on-target activity, enabling clear interpretation of results without the confounding effects of BTK or ETK inhibition [1].

Preclinical Efficacy Testing in T-Cell Leukemia and Lymphoma Xenograft Models

For researchers requiring an ITK inhibitor with validated in vivo activity, CTA056 is a proven choice. Its documented ability to inhibit tumor growth in a MOLT-4 T-cell leukemia xenograft model supports its use in preclinical studies investigating the therapeutic potential of ITK inhibition in T-ALL and CTCL [1]. The compound's selectivity for malignant T cells over normal T cells further strengthens its utility in these complex in vivo models [1].

Studying Oncomir Modulation in T-Cell Cancers

CTA056 is uniquely associated with the modulation of microRNAs (oncomirs) involved in survival pathways and oncogenesis [1]. This specific finding positions CTA056 as a valuable chemical probe for investigating the link between ITK signaling and epigenetic or post-transcriptional regulation in T-cell malignancies, a field of study where few tools with this validated activity exist.

Functional T-Cell Assays Focusing on Cytokine Production

The validated and quantified reduction in IL-2 and IFN-γ secretion from CTA056-treated Jurkat cells establishes a robust, functional assay for assessing the compound's activity [1]. This can be used as a standard positive control or as a basis for studying the effects of ITK inhibition on T-cell activation and effector function in vitro.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for CTA056

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.